4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid is a complex organic compound characterized by its multiple carboxylic acid groups and an amino group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3,5-dimethylbenzoic acid with 4-carboxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives, including amides and esters .
Wissenschaftliche Forschungsanwendungen
4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, including sensors and catalysts.
Wirkmechanismus
The mechanism of action of 4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tri(4-carboxyphenyl)benzene: Similar in structure but lacks the amino group and methyl substitution.
2,4,6-Tri(4-carboxyphenyl)-1,3,5-triazine: Contains a triazine ring instead of a benzene ring, offering different chemical properties.
Uniqueness
Its structure allows for the formation of complex coordination polymers and other advanced materials, making it valuable in various research and industrial contexts .
Eigenschaften
Molekularformel |
C28H21NO6 |
---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid |
InChI |
InChI=1S/C28H21NO6/c1-15-22(16-2-8-19(9-3-16)26(30)31)14-23(17-4-10-20(11-5-17)27(32)33)25(29)24(15)18-6-12-21(13-7-18)28(34)35/h2-14H,29H2,1H3,(H,30,31)(H,32,33)(H,34,35) |
InChI-Schlüssel |
CNFHSNIXXNULSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)N)C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.